2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications . This compound, in particular, has shown potential in medicinal chemistry due to its unique structural features and biological activities.
Preparation Methods
The synthesis of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves several steps. One common method starts with the commercially available 4,6-dichloro-2-methylthiopyrimidine. This compound undergoes sequential substitution reactions under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions typically involve heating and the use of organic solvents such as toluene or ethanol.
Chemical Reactions Analysis
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can be compared with other pyrimidine derivatives such as:
4,6-Dihydroxy-2-methylpyrimidine: Known for its use in the synthesis of various bioactive compounds.
4,6-Dimethyl-2-mercaptopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals. The uniqueness of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE lies in its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-8-3-4-10(9(2)5-8)15-13(20)7-21-14-16-11(18)6-12(19)17-14/h3-6H,7H2,1-2H3,(H,15,20)(H2,16,17,18,19) |
InChI Key |
WEMUUQZWSMQMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O)C |
Origin of Product |
United States |
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